Intermedine N-oxide

Description

Structure

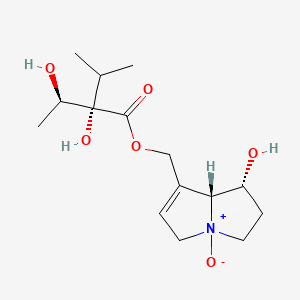

2D Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-JXSDSIQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347489 | |

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95462-14-9 | |

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Intermedine N-oxide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plant species of the Boraginaceae family.[1][2] As with many PAs, it serves as a chemical defense mechanism against herbivores.[1] PAs are notable for their potential hepatotoxicity, which is a significant concern for human and animal health when PA-producing plants contaminate food sources.[3][4] In plants, these alkaloids are primarily stored in their N-oxide form, which is more water-soluble and generally considered less toxic than the tertiary amine base.[3][5] Understanding the intricate biosynthetic pathway of this compound is crucial for toxicology, chemical ecology, and the development of potential pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the precursors, key enzymatic steps, and intermediates. It includes structured data, detailed experimental protocols, and pathway visualizations to serve as an in-depth resource for the scientific community.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites characterized by a necine base structure, which is a pyrrolizidine ring system (two fused five-membered rings sharing a nitrogen atom).[1][3] The vast structural diversity of PAs arises from the esterification of various necine bases with different necic acids.[3][6] Intermedine is an ester composed of the necine base (+)-retronecine and the necic acid, trachelanthic acid. This compound is the corresponding N-oxide of this tertiary amine.[7] The biosynthesis is a multi-step process that originates from primary metabolism, specifically from amino acids.

The Biosynthetic Pathway of this compound

The formation of this compound can be conceptually divided into four major stages:

-

Biosynthesis of the Necine Base: Formation of (+)-retronecine from amino acid precursors.

-

Biosynthesis of the Necic Acid: Formation of trachelanthic acid.

-

Esterification: Condensation of the necine base and necic acid to form intermedine.

-

N-oxidation: Conversion of intermedine to this compound.

Stage 1: Biosynthesis of the Necine Base ((+)-Retronecine)

The biosynthesis of the retronecine core is the most studied part of the pathway. It begins with the amino acid L-ornithine (or L-arginine, which can be converted to ornithine).

Step 1: Formation of Putrescine and Spermidine L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield the diamine putrescine. Putrescine is a central molecule in polyamine biosynthesis and serves as a direct precursor for the necine base.[6] Spermidine, the other key precursor, is formed from putrescine and S-adenosylmethionine (SAM) via the actions of spermidine synthase.

Step 2: The First Committed Step - Homospermidine Synthesis The first pathway-specific, committed step in PA biosynthesis is the formation of the symmetric triamine, homospermidine.[8][9] This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has been isolated, cloned, and characterized from several PA-producing plants.[8][10] HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane.[8][11]

-

Enzyme: Homospermidine synthase (HSS) (EC 2.5.1.44)

-

Products: sym-Homospermidine, 1,3-diaminopropane[11]

-

Cofactor: NAD+[8]

Step 3: Conversion of Homospermidine to Retronecine The subsequent steps converting homospermidine into the bicyclic retronecine structure are not fully elucidated, and the specific enzymes have not yet been characterized. However, tracer experiments using labeled homospermidine have confirmed it is incorporated intact into the retronecine skeleton.[13][14][15] The proposed, though unconfirmed, pathway involves an oxidative deamination of one of the primary amino groups of homospermidine, followed by an intramolecular Mannich-type cyclization to form the pyrrolizidine ring. Subsequent hydroxylation and desaturation steps would then lead to the final retronecine structure.

Figure 1. Biosynthetic pathway of the necine base, (+)-retronecine.

Stage 2: Biosynthesis of the Necic Acid (Trachelanthic Acid)

The necic acid moiety of intermedine, trachelanthic acid, is biosynthetically derived from branched-chain amino acids.[6][7] L-isoleucine has been identified as a key precursor for many necic acids.[6] However, similar to the later stages of necine base formation, the specific enzymatic steps and intermediates that convert L-isoleucine into trachelanthic acid are not well-established in the current scientific literature. The pathway likely involves transamination, decarboxylation, and a series of oxidation and reduction reactions.

Figure 2. Proposed origin of the necic acid, trachelanthic acid.

Stage 3: Esterification

The penultimate step in the formation of the tertiary alkaloid is the esterification of the C-9 hydroxyl group of the (+)-retronecine base with the carboxyl group of trachelanthic acid to form intermedine. The specific enzyme catalyzing this condensation reaction in PA-producing plants has not yet been identified. It is likely a type of acyltransferase that utilizes an activated form of the necic acid, such as a Coenzyme A thioester.

Stage 4: N-oxidation

The final step is the conversion of the tertiary amine, intermedine, to its corresponding N-oxide. This is a detoxification step for the plant, as the N-oxide form is less toxic and more easily transported and stored in the aqueous environment of the plant vacuole.[5] This oxidation is catalyzed by a flavin-containing monooxygenase (FMO).[16] While the specific FMO responsible for intermedine N-oxidation has not been isolated, FMOs are known to be involved in the N-oxidation of other PAs, such as senecionine.[16]

Figure 3. Final esterification and N-oxidation steps.

Quantitative Data

Quantitative analysis of PAs is critical for food safety and toxicological studies. Data is typically generated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Various Matrices

| Analyte(s) | Matrix | Method | Concentration Range / LOQ | Reference |

| 28 PAs including Intermedine & this compound | Honey | SPE-LC-MS/MS | LOQ: 1.0 µg/kg | [17] |

| 28 PAs including Intermedine & this compound | Plant Material | SPE-LC-MS/MS | Reporting Limit: 5 µg/kg | [18][19] |

| Lycopsamine, Intermedine, and their N-oxides | Honey | QuPPE-LC-MS/MS | LOQ: 20 µg/kg | [20] |

Table 2: Kinetic Parameters of Homospermidine Synthase (HSS)

| Enzyme Source | Substrate(s) | Specific Activity (U/mg) | Reference |

| Blastochloris viridis (recombinant) | Putrescine, 1,3-diaminopropane | 8.72 | [21] |

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Plant Material

This protocol is adapted from established methods for PA analysis.[18][19]

Objective: To extract and quantify this compound and other PAs from dried plant material using Solid-Phase Extraction (SPE) and LC-MS/MS.

Materials:

-

Dried, homogenized plant material

-

Extraction Solution: 0.05 M Sulfuric Acid in water

-

Neutralization Solution: 2.5% Ammonia in water

-

SPE Cartridges: Reversed Phase C18

-

SPE Conditioning Solvents: Methanol, Water

-

SPE Elution Solvent: Methanol (or 2.5% Ammonia in Methanol for certain matrices)

-

Reconstitution Solvent: 5% Methanol in water (v/v)

-

Analytical standards for Intermedine and this compound

-

Equipment: Centrifuge, ultrasonic bath, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system.

Procedure:

-

Sample Preparation: Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of Extraction Solution (0.05 M H₂SO₄).

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge for 10 minutes at ≥3800 x g. Decant the supernatant into a clean tube.

-

Repeat the extraction on the pellet with another 20 mL of Extraction Solution.

-

Combine the supernatants.

-

-

SPE Purification:

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to run dry.

-

Sample Loading: Neutralize an aliquot (e.g., 10 mL) of the acidic extract with the ammonia solution and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the PAs with 2 x 5 mL of methanol into a collection tube.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1.0 mL of Reconstitution Solvent.

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Analyze the sample using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Use a gradient elution program with mobile phases typically consisting of ammonium formate and formic acid in water and methanol/acetonitrile.

-

Monitor the specific parent-to-daughter ion transitions for this compound (e.g., m/z 316.2 → 138.1, 120.1) in Multiple Reaction Monitoring (MRM) mode.

-

Quantify using a matrix-matched calibration curve prepared with certified reference standards.

-

Figure 4. Workflow for PA extraction and analysis from plant material.

Protocol: Homospermidine Synthase (HSS) Activity Assay

This protocol is based on the principles of the deoxyhypusine synthase assay, the evolutionary ancestor of HSS.[8][22]

Objective: To determine the enzymatic activity of HSS in a plant protein extract by measuring the formation of homospermidine.

Materials:

-

Plant protein extract (e.g., from root cultures)

-

Assay Buffer: e.g., 100 mM Glycine-NaOH, pH 9.0

-

Substrates: Putrescine dihydrochloride, Spermidine trihydrochloride

-

Cofactor: NAD+

-

Reaction Stop Solution: e.g., Perchloric acid

-

Derivatization agent for polyamines (e.g., Dansyl chloride)

-

HPLC system with a fluorescence or UV detector.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

Assay Buffer

-

1 mM NAD+

-

5 mM Putrescine

-

5 mM Spermidine

-

Plant protein extract (amount to be optimized, e.g., 50-100 µg total protein)

-

Bring to a final volume (e.g., 100 µL) with nuclease-free water.

-

Prepare a negative control without the protein extract or without spermidine.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the protein extract.

-

Incubate at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.

-

Derivatization:

-

Centrifuge to pellet the precipitated protein.

-

Take the supernatant and derivatize the polyamines (substrate and product) using an appropriate agent like Dansyl chloride according to established protocols. This makes them detectable by fluorescence.

-

-

HPLC Analysis:

-

Analyze the derivatized sample by reverse-phase HPLC.

-

Separate the derivatized polyamines using a suitable gradient.

-

Detect the product, derivatized homospermidine, using a fluorescence detector.

-

Quantify the amount of homospermidine formed by comparing the peak area to a standard curve of derivatized homospermidine.

-

-

Calculate Activity: Express the enzyme activity in terms of product formed per unit time per amount of protein (e.g., nmol/min/mg).

Conclusion and Future Directions

The biosynthetic pathway of this compound begins with well-characterized precursors from primary metabolism and proceeds through the formation of homospermidine via the key enzyme homospermidine synthase.[8] Beyond this initial step, however, the pathway becomes less clear. Significant knowledge gaps remain concerning the specific enzymes and intermediates involved in the conversion of homospermidine to the retronecine base, the biosynthesis of the trachelanthic acid moiety from L-isoleucine, and the final esterification step. Future research, leveraging modern genomics, proteomics, and metabolomics approaches, will be essential to identify the genes and characterize the enzymes responsible for these missing steps. Elucidating the complete pathway will not only deepen our understanding of plant chemical defense but also provide crucial tools for managing the risks associated with PA toxicity and potentially harnessing these complex molecules for novel applications.

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. This compound | 95462-14-9 | XI161641 | Biosynth [biosynth.com]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]

- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]

- 12. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 13. Pyrrolizidine alkaloid biosynthesis. Synthesis of 14C-labelled homospermidines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Pyrrolizidine alkaloid biosynthesis. Synthesis of 14C-labelled homospermidines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Pyrrolizidine alkaloid biosynthesis. Synthesis of 14C-labelled homospermidines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. bfr.bund.de [bfr.bund.de]

- 18. bfr.bund.de [bfr.bund.de]

- 19. wur.nl [wur.nl]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Intermedine N-oxide

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Intermedine N-oxide

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid derivative found in various plant species, particularly those belonging to the Boraginaceae family, such as Symphytum officinale (comfrey) and Cerinthe glabra.[1][2][3][4] As with other pyrrolizidine alkaloids, it is synthesized by plants as a secondary metabolite, functioning as a chemical defense mechanism against herbivores and pathogens.[1] In scientific research, this compound is investigated for its role in plant defense, its toxicological properties, and its potential as an anticancer agent.[1][4][5][6] This document provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

This compound is characterized by a bicyclic pyrrolizidine core, which is esterified with a necic acid. The defining feature is the N-oxide functional group on the pyrrolizidine nitrogen atom.

Core Structure

The fundamental structure of this compound is based on a retronecine-type pyrrolizidine skeleton. This core consists of two fused five-membered rings with a nitrogen atom at the bridgehead. The presence of the N-oxide group significantly influences the molecule's polarity and biological activity.[7][8]

IUPAC Nomenclature and Formula

-

IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[2]

Stereochemistry

The stereochemistry of this compound is critical to its identity and biological function, distinguishing it from other isomers with the same molecular formula, such as lycopsamine N-oxide. The key stereocenters have the following absolute configurations: 7R on the pyrrolizidine ring, and 2'S and 3'R on the necic acid side chain.[3]

Caption: 2D structure of this compound with key functional groups.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physicochemical properties and spectroscopic techniques. The data presented below are crucial for its identification and quantification.

| Property | Value | Reference(s) |

| Molecular Weight | 315.36 g/mol | [1][2][9][10] |

| Monoisotopic Mass | 315.16818752 Da | [2] |

| Chemical Formula | C₁₅H₂₅NO₆ | [1][2][9][10] |

| Appearance | Crystalline solid | [11] |

| Storage Temperature | < -15 °C | [1][9] |

| Mass Spectrometry (CI) | [M+H]⁺ at m/z = 316; Fragment [M+H−16]⁺ at m/z = 300 (loss of oxygen) | [3] |

| Mass Spectrometry (LC-ESI-ITFT) | Precursor [M+H]⁺ at m/z = 316.1755 | [2] |

| ¹³C and ¹H NMR | Chemical shift values have been determined and used to confirm the structure and stereochemistry, distinguishing it from its isomers. | [3] |

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step procedures, from extraction from plant material to analysis using advanced spectroscopic methods.

Isolation from Natural Sources

A general protocol for the isolation of this compound from plant sources like Cerinthe glabra is as follows:[3]

-

Extraction: Powdered aerial parts of the plant are extracted with a polar solvent, typically ethanol.

-

Solvent Evaporation: The crude extract is evaporated to dryness.

-

Dispersion and Defatting: The residue is dispersed in water and defatted with a nonpolar solvent such as hexane to remove lipids and other nonpolar compounds.

-

Liquid-Liquid Extraction: The aqueous layer is then extracted with a moderately polar solvent like ethyl acetate to separate the alkaloids from highly polar compounds.

-

Chromatographic Purification: The resulting fraction is subjected to column chromatography.

-

Silica Gel Chromatography: Used for initial separation of the alkaloid fraction.

-

Sephadex Chromatography: Employed for final purification to yield pure this compound.[3]

-

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methods

The definitive identification of this compound requires a suite of analytical techniques.

-

Mass Spectrometry (MS):

-

Protocol: The purified compound is analyzed using Chemical Ionization (CI) or Electrospray Ionization (ESI). In CI-MS, the observation of a pseudomolecular ion [M+H]⁺ and a characteristic loss of 16 Da ([M+H-16]⁺) is indicative of an N-oxide.[3] High-resolution MS, such as LC-ESI-ITFT, provides an accurate mass measurement for formula determination.[2]

-

Instrumentation: A common setup involves a Liquid Chromatography (LC) system coupled to a mass spectrometer like an LTQ Orbitrap XL.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).[3] The chemical shifts and coupling constants are compared with established data for this compound and its stereoisomers.[3] The N-oxidation causes a downfield shift for neighboring protons and carbons compared to the parent amine, which is a key diagnostic feature.[4][12]

-

Instrumentation: High-field NMR spectrometers (e.g., 400 or 500 MHz) are typically used to obtain well-resolved spectra.[3]

-

-

X-ray Crystallography:

-

Protocol: While not commonly reported in initial isolation studies, single-crystal X-ray diffraction would provide the most definitive proof of the three-dimensional structure and absolute stereochemistry. This requires growing a suitable single crystal of the compound.

-

Data Obtained: This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and spatial arrangement of all atoms.

-

Biological Activity and Significance

This compound, as a plant-derived pyrrolizidine alkaloid N-oxide, has a dual role of interest to researchers.

Role in Plant Defense

Plants produce this compound as a defense mechanism.[1] The N-oxide form is generally less toxic than the parent alkaloid but can be converted to the toxic form in the digestive tracts of herbivores, thus acting as a deterrent.

Potential as an Anticancer Agent

There is growing interest in this compound for its potential anticancer properties.[4][5][6] The mechanism of action is thought to involve interference with cellular processes such as protein and nucleic acid synthesis.[1] The N-oxide functionality can influence the molecule's bioavailability and interaction with biological targets.

Caption: Biological context and research interest in this compound.

Conclusion

This compound is a structurally complex pyrrolizidine alkaloid whose chemical identity is defined by its specific stereochemistry and the presence of an N-oxide group. Its study is significant for the fields of chemical ecology, toxicology, and drug development. The detailed protocols for its isolation and the comprehensive spectroscopic data available enable its unambiguous identification and further investigation into its biological activities. As research continues, a deeper understanding of its mode of action and potential therapeutic applications is anticipated.

References

- 1. This compound | 95462-14-9 | XI161641 | Biosynth [biosynth.com]

- 2. This compound | C15H25NO6 | CID 340066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Cas 95462-14-9,this compound | lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 10. scbt.com [scbt.com]

- 11. This compound, CAS No. 95462-14-9 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Belgium [carlroth.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of Intermedine N-oxide in Herbivore Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as those of the genus Amsinckia.[1] As with other pyrrolizidine alkaloid N-oxides (PANOs), it serves as a crucial component of the plant's chemical defense strategy against herbivores. In its N-oxide form, intermedine is relatively non-toxic and water-soluble. However, upon ingestion by an herbivore, it is transformed into a potent toxin through a series of metabolic processes. This guide provides a detailed examination of the mechanism of action of this compound, from its initial ingestion and metabolic activation to its toxic effects at the cellular level and the countermeasures evolved by specialist herbivores.

The Core Mechanism: A Pro-Toxin Strategy

The primary role of this compound in herbivore defense is that of a pro-toxin. The plant stores the alkaloid in this less toxic, more stable N-oxide form.[2][3] The toxicity is unleashed within the herbivore's digestive and metabolic systems, a process that can be broadly categorized into two stages: reduction and bioactivation.

Stage 1: Reductive Activation in the Herbivore Gut

Upon ingestion, this compound travels to the gut of the herbivore. The generally anaerobic conditions of the insect gut facilitate the reduction of the N-oxide to its corresponding tertiary amine, intermedine.[2][4] This conversion is a critical first step, as the tertiary amine is more lipophilic and can be readily absorbed across the gut wall into the hemolymph.[4]

Stage 2: Bioactivation in the Fat Body

The absorbed intermedine is transported via the hemolymph to the fat body, the primary site of metabolic activity in insects, analogous to the vertebrate liver.[5][6][7][8] Within the cells of the fat body, cytochrome P450 monooxygenases catalyze the dehydrogenation of the necine base of intermedine. This enzymatic reaction transforms intermedine into a highly reactive and unstable pyrrolic ester.

These electrophilic pyrrolic esters are the ultimate toxic agents. They readily alkylate nucleophilic centers on cellular macromolecules, including DNA and proteins.[2] This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and ultimately, harm to the herbivore.

Counter-Defense in Specialist Herbivores

While generalist herbivores are typically deterred or harmed by pyrrolizidine alkaloids,[3][9] specialist herbivores that have co-evolved with PA-containing plants have developed sophisticated detoxification mechanisms. The most well-documented of these is the re-N-oxidation of the toxic tertiary amine.

Specialist insects, such as the cinnabar moth (Tyria jacobaeae), possess specific flavin-dependent monooxygenases (FMOs) in their hemolymph, known as senecionine N-oxygenases (SNOs).[2][10] These enzymes efficiently convert the toxic tertiary PAs, like intermedine, back into their non-toxic N-oxide form.[11] This detoxification pathway prevents the bioactivation of the PAs in the fat body and allows the insect to sequester the N-oxides for its own defense against predators. The substrate specificity of these FMOs can vary, with some enzymes from generalist arctiid moths showing a broader range of PA substrates compared to the highly specific enzymes found in specialists.[10][12]

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

Table 1: Comparative Toxicity of Pyrrolizidine Alkaloids to Generalist Herbivores

| Pyrrolizidine Alkaloid | Herbivore Species | Bioassay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Senkirkine | Frankliniella occidentalis (Thrips) | Artificial Diet | Mortality / Deterrence | Strongest effect among tested PAs | [13] |

| Senecionine-like PAs | Deroceras invadens (Slug) | Leaf Disc Choice | Feeding Damage | Negative correlation with PA concentration | [9] |

| PA Mixture | Spodoptera exigua | Artificial Diet | Deterrence | Synergistic deterrent effects observed | [13] |

| Jacobine & Erucifoline | Spodoptera exigua | Cell Line & Injection | Cytotoxicity (IC50) | Most toxic among senecionine-like PAs |[7] |

Table 2: Pyrrolizidine Alkaloid Content in Amsinckia Species

| Amsinckia Species | Predominant PAs | Total PA Concentration (µg/g) | Reference |

|---|---|---|---|

| Amsinckia spp. (10 species) | Lycopsamine, Intermedine (and their N-oxides) | 1 - 4000 | [1] |

| Amsinckia intermedia | Lycopsamine/Intermedine N-oxides | up to 7600 (0.76% dw) |[1] |

Experimental Protocols

The following protocols are representative methodologies for conducting key experiments to assess the toxicity and metabolism of this compound in insect herbivores.

Protocol: Insect Feeding Bioassay (Diet Incorporation Method)

Objective: To determine the effect of this compound on the growth, development, and survival of a generalist herbivore (e.g., Spodoptera exigua).

Materials:

-

This compound standard

-

Artificial insect diet

-

Solvent for this compound (e.g., water or 50% ethanol)

-

Rearing containers (e.g., 30-ml plastic cups)

-

Fine paintbrush

-

Incubator or growth chamber

-

Analytical balance

Procedure:

-

Preparation of Test Diets:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to achieve the desired final concentrations in the diet (e.g., 10, 25, 50, 100, 200 ppm).

-

While the artificial diet is still liquid and warm (but below a temperature that would degrade the compound), add the appropriate volume of the this compound solution or the solvent alone (for the control group) to the diet and mix thoroughly.

-

Dispense a fixed volume (e.g., 5 ml) of the mixed diet into each rearing container and allow it to solidify.

-

-

Insect Infestation:

-

Synchronize the hatching of herbivore eggs.

-

Using a fine paintbrush, carefully transfer one neonate (first-instar) larva into each rearing container.

-

Prepare a sufficient number of replicates for each concentration and the control (e.g., 25-30 larvae per treatment).

-

-

Incubation and Data Collection:

-

Place the rearing containers in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod, 70% relative humidity).

-

Monitor the larvae daily and record mortality.

-

At a predetermined time point (e.g., after 7 or 10 days), or upon pupation, weigh the surviving larvae or pupae.

-

Continue monitoring to record time to pupation, time to adult emergence, and any observed morphological deformities.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the control group.

-

Analyze mortality data using Probit analysis to determine the LC50 (lethal concentration for 50% of the population).

-

Use statistical tests (e.g., ANOVA) to compare larval/pupal weights and development times between treatment groups and the control.

-

Protocol: In Vitro Senecionine N-oxygenase (SNO) Activity Assay

Objective: To determine if the hemolymph or fat body of a specialist herbivore can detoxify intermedine by converting it to this compound.

Materials:

-

Intermedine standard

-

NADPH

-

Insect Ringer's solution or appropriate buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Hemolymph and/or fat body S9 fraction from the test insect

-

Microcentrifuge tubes

-

Water bath or incubator

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for analysis

Procedure:

-

Enzyme Preparation:

-

Collect hemolymph from specialist larvae by clipping a proleg and collecting the exuding fluid into a chilled microcentrifuge tube containing a few crystals of phenylthiourea (to prevent melanization).

-

Alternatively, dissect the fat body in ice-cold buffer, homogenize, and centrifuge to obtain the S9 fraction (supernatant after 9000g centrifugation).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Buffer

-

NADPH (e.g., final concentration of 2 mM)

-

A specific amount of enzyme preparation (hemolymph or S9 fraction)

-

Intermedine (added from a stock solution to a final concentration in the µM range)

-

-

Prepare control reactions lacking either the enzyme or NADPH.

-

Initiate the reaction by adding the substrate (intermedine).

-

Incubate the mixture at an optimal temperature (e.g., 30-40°C) for a specific time (e.g., 30-60 minutes).

-

-

Sample Quenching and Analysis:

-

Stop the reaction by adding a cold quenching solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound produced.

-

-

Data Analysis:

-

Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).

-

To determine substrate specificity, repeat the assay with other PAs and compare the reaction rates.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. research.wur.nl [research.wur.nl]

- 4. journals.plos.org [journals.plos.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. gibbs.faculty.unlv.edu [gibbs.faculty.unlv.edu]

- 7. INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Testing the Generalist-Specialist Dilemma: The Role of Pyrrolizidine Alkaloids in Resistance to Invertebrate Herbivores in Jacobaea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. Independent Recruitment of a Flavin-Dependent Monooxygenase for Safe Accumulation of Sequestered Pyrrolizidine Alkaloids in Grasshoppers and Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differences in effects of pyrrolizidine alkaloids on five generalist insect herbivore species - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Intermedine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, presents a complex toxicological profile of significant interest to the fields of toxicology, pharmacology, and drug development. As with other PA N-oxides, it is generally considered a less toxic precursor to its parent alkaloid, intermedine. However, its potential for bioactivation to toxic metabolites necessitates a thorough understanding of its adverse effects. This technical guide provides a comprehensive overview of the known toxicological data for this compound, detailed experimental protocols for its assessment, and visual representations of its metabolic pathway and experimental workflows.

Introduction

This compound is a derivative of the pyrrolizidine alkaloid intermedine, commonly found in plants of the Boraginaceae family.[1] PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The N-oxide forms are typically more water-soluble and less toxic than their tertiary amine parent compounds. However, they can be reduced back to the parent PA by gut microbiota and hepatic enzymes, subsequently undergoing metabolic activation to reactive pyrrolic esters.[4][5] This conversion is a critical step in the manifestation of their toxicity. While research has been conducted on the toxicological properties of various PAs, specific data on this compound remains limited. This guide aims to consolidate the available information and provide standardized methodologies for its further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 95462-14-9 | [1][6][7] |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][6][7] |

| Molecular Weight | 315.36 g/mol | [1][6] |

| IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | [8] |

| Synonyms | This compound | [8] |

Toxicological Data

GHS Hazard Classification

| Classification | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | [8][9][10] |

| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | [8][9][10] |

This classification indicates a high degree of acute toxicity and necessitates stringent safety precautions during handling.

Metabolic Activation and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic conversion to the parent alkaloid, intermedine, and subsequent activation in the liver.

References

- 1. This compound | 95462-14-9 | XI161641 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound | C15H25NO6 | CID 340066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound phyproof Reference Substance 95462-14-9 [sigmaaldrich.com]

The In Vivo Hepatotoxicity of Intermedine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide (ImNO), a pyrrolizidine alkaloid (PA) found in various plant species, is a significant concern for human and animal health due to its potential hepatotoxicity. This technical guide provides a comprehensive overview of the in vivo mechanism of ImNO-induced liver injury. The core mechanism involves the metabolic reduction of ImNO to its parent alkaloid, intermedine (Im), which is subsequently bioactivated by hepatic cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These metabolites instigate a cascade of cellular events, primarily oxidative stress and mitochondria-mediated apoptosis, culminating in hepatocellular damage. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding of ImNO hepatotoxicity for researchers and professionals in drug development and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins present in thousands of plant species, some of which are used in herbal remedies and teas.[1] Ingestion of these compounds can lead to hepatic sinusoidal obstruction syndrome (HSOS) and severe liver damage.[2][3] this compound is the N-oxide of intermedine, a retronecine-type monoester PA.[1][3] While PA N-oxides are generally less toxic than their parent PAs, they can be reduced back to their corresponding PAs by gut microbiota and hepatic enzymes, thereby acting as prodrugs for the hepatotoxic parent compounds.[1][4] Understanding the in vivo mechanisms of ImNO hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Core Mechanism of this compound Hepatotoxicity

The hepatotoxicity of this compound is an indirect process that requires metabolic activation. The key steps are outlined below and visualized in the accompanying diagrams.

Metabolic Activation

-

Reduction to Intermedine: In vivo, this compound is reduced to its parent pyrrolizidine alkaloid, intermedine. This conversion is mediated by enzymes in the gut microbiota and hepatic cytochrome P450 reductases.[1][5] This step is critical as ImNO itself is not the primary toxic agent.

-

Formation of Reactive Pyrrolic Metabolites: Intermedine is then metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily in the liver, to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[1] These electrophilic metabolites are the ultimate toxicants.

Cellular Damage Pathways

The reactive pyrrolic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[1] This binding disrupts cellular function and initiates two primary pathways of hepatotoxicity: oxidative stress and apoptosis.

2.2.1 Oxidative Stress

The formation of pyrrolic metabolites and their interaction with cellular components lead to a surge in reactive oxygen species (ROS).[3][6] This overwhelms the antioxidant defense system of the hepatocytes, resulting in:

-

Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Depletion of Antioxidants: Decreased levels of reduced glutathione (GSH) and reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

2.2.2 Mitochondria-Mediated Apoptosis

Excessive ROS production and direct effects of the pyrrolic metabolites can damage the mitochondria, triggering the intrinsic pathway of apoptosis.[2][3] This involves:

-

Mitochondrial Membrane Potential (MMP) Loss: Disruption of the mitochondrial membrane integrity.

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, leading to programmed cell death.[7]

Quantitative Data

Specific in vivo quantitative data for this compound is limited in the current literature. However, in vitro studies provide valuable insights into its cytotoxic potential relative to its parent compound, intermedine. The following table summarizes the available IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepD (human hepatocytes) | 257.98 | [6] |

| Intermedine | HepD (human hepatocytes) | 239.39 | [6] |

| Intermedine | Primary mouse hepatocytes | 165.13 | [6] |

| Intermedine | H22 (mouse hepatoma) | 161.82 | [6] |

| Intermedine | HepG2 (human hepatocellular carcinoma) | 189.11 | [6] |

Note: The slightly higher IC50 value for this compound compared to Intermedine in HepD cells supports the understanding that the N-oxide is less directly cytotoxic.

Experimental Protocols

The following sections detail generalized experimental protocols for inducing and assessing hepatotoxicity in a rat model, which can be adapted for studies on this compound.

Animal Model and Treatment

-

Animal Species: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.[8]

-

Grouping: Animals are randomly divided into a control group and one or more treatment groups (n=6-8 animals per group).

-

Dosing:

-

Control Group: Receives the vehicle (e.g., saline or corn oil) orally or via intraperitoneal (i.p.) injection.

-

Treatment Group(s): Receive this compound at various doses, dissolved in the appropriate vehicle. The route of administration (oral gavage or i.p. injection) and duration of treatment will depend on the study objectives (acute vs. chronic toxicity).[9][10]

-

Sample Collection and Analysis

-

Blood Sampling: At the end of the experimental period, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation for biochemical analysis.

-

Tissue Collection: Livers are excised, weighed, and washed with ice-cold saline. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.[8]

Biochemical Assays

-

Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using standard spectrophotometric assay kits.[11]

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA): Measured in liver homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[8]

-

Reduced Glutathione (GSH): Quantified in liver homogenates using DTNB (Ellman's reagent).[8]

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activities: Assayed in liver homogenates using commercially available kits.[8]

-

-

Inflammatory Cytokines: Hepatic or serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are quantified using ELISA kits.[12]

-

Apoptosis Markers:

Histopathological Examination

Fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The slides are examined under a light microscope for pathological changes such as hepatocellular necrosis, inflammation, sinusoidal congestion, and fatty changes.[14]

Conclusion

The in vivo hepatotoxicity of this compound is a multi-step process initiated by its metabolic conversion to intermedine and subsequent formation of reactive pyrrolic metabolites in the liver. These metabolites drive hepatocellular injury primarily through the induction of oxidative stress and the activation of the mitochondrial pathway of apoptosis. While specific in vivo quantitative data for this compound remains an area for further research, the established mechanisms for pyrrolizidine alkaloids provide a robust framework for understanding its toxicological profile. The experimental protocols detailed herein offer a standardized approach for future in vivo investigations to quantify the dose-dependent hepatotoxic effects of this compound and to evaluate potential therapeutic strategies. This guide serves as a foundational resource for scientists and professionals dedicated to mitigating the risks associated with this class of phytotoxins.

References

- 1. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. ibbj.org [ibbj.org]

- 12. Hepatocyte-derived interleukin-6 and tumor-necrosis factor alpha mediate the lipopolysaccharide-induced acute-phase response and nitric oxide release by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Monitoring of Liver Damage Using Caspase-3 Probe [thno.org]

- 14. media.neliti.com [media.neliti.com]

Cytotoxicity of Intermedine N-oxide in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the cytotoxicity of Intermedine N-oxide in cancer cell lines, including quantitative data (e.g., IC50 values) and elucidated signaling pathways, is limited. This guide provides a comprehensive framework for the systematic evaluation of this compound's cytotoxic potential, drawing upon established methodologies and hypothesized mechanisms based on its classification as a pyrrolizidine alkaloid N-oxide. The experimental protocols and data tables presented herein are intended as templates for future research.

Introduction

This compound is a pyrrolizidine alkaloid, a class of natural compounds found in numerous plant species. Certain pyrrolizidine alkaloids have demonstrated anti-tumor properties, which is attributed to their ability to be metabolized into reactive pyrrole structures that can alkylate DNA and proteins, leading to cytotoxicity.[1] However, this same mechanism is linked to significant hepatotoxicity, which has historically limited their therapeutic development.[1] The N-oxide form, such as this compound, is generally considered less toxic than its corresponding tertiary alkaloid but can be reduced to the tertiary amine in the gut and liver, and subsequently metabolized to the toxic pyrrolic esters.

The potential for targeted activation of such compounds within the tumor microenvironment presents a modern therapeutic avenue.[1] This guide outlines a comprehensive approach to characterizing the cytotoxic effects of this compound against various cancer cell lines, providing researchers with the necessary protocols and conceptual frameworks to systematically investigate its anticancer potential.

Data Presentation: Templates for Quantitative Analysis

Effective evaluation of a cytotoxic agent requires meticulous quantitative analysis. The following tables are presented as standardized templates for recording and comparing key cytotoxic parameters for this compound.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

This table should be used to document the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% over specified time points. A non-cancerous cell line should be included to assess selectivity.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Selectivity Index (SI)* |

| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined | Calculated value |

| Example: A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined | Calculated value |

| Example: HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined | Calculated value |

| Example: HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined | Data to be determined | Calculated value |

| Example: MRC-5 | Normal Lung Fibroblast | Data to be determined | Data to be determined | Data to be determined | N/A |

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Apoptosis Induction by this compound

This table is for quantifying the percentage of cells undergoing apoptosis following treatment with this compound, typically measured by Annexin V/Propidium Iodide staining and flow cytometry.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Example: A549 | Vehicle Control | 48 | Data to be determined | Data to be determined | Data to be determined |

| IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | 48 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis Following this compound Treatment

This table is designed to summarize the effects of this compound on cell cycle distribution, as determined by flow cytometry of propidium iodide-stained cells.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Example: HCT116 | Vehicle Control | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| IC50 | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of cytotoxicity.

3.1 Cell Culture and Compound Treatment

-

Cell Lines: Obtain cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a normal cell line (e.g., MRC-5) from a reputable source (e.g., ATCC).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

3.2 Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

-

Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.3 Cytotoxicity Assessment (LDH Assay)

The LDH assay quantifies lactate dehydrogenase released from damaged cells.

-

Experimental Setup: Follow steps 1-3 from the MTT assay protocol.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

3.4 Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

3.5 Cell Cycle Analysis

This protocol assesses the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: Harvest and wash cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Hypothesized Signaling Pathways

Conclusion

While specific data on the cytotoxicity of this compound in cancer cell lines is not yet widely available, its classification as a pyrrolizidine alkaloid suggests it may possess anti-tumor activity. The inherent hepatotoxicity associated with this class of compounds necessitates a careful and systematic evaluation of its efficacy and selectivity. The experimental framework provided in this guide offers a robust starting point for researchers to thoroughly characterize the cytotoxic and mechanistic properties of this compound. Through rigorous application of these standardized assays and a focused investigation into its potential signaling pathways, the scientific community can build a clear and comprehensive understanding of this compound's potential as a novel anticancer agent.

References

The Pharmacokinetics and Metabolism of Intermedine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Intermedine N-oxide, a pyrrolizidine alkaloid with potential anticancer properties. Due to the limited availability of direct research on this compound, this guide incorporates data from closely related pyrrolizidine alkaloid N-oxides (PA N-oxides) to present a predictive model of its biological fate. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other hepatotoxic retronecine-type PA N-oxides. The primary metabolic event is the bio-reduction of the N-oxide back to its parent pyrrolizidine alkaloid, Intermedine. This conversion is a critical step, as the parent PA is the precursor to toxic metabolites.

This reduction is primarily carried out by:

-

Intestinal Microbiota: Anaerobic bacteria in the gut possess reductases capable of converting PA N-oxides to their corresponding PAs.

-

Hepatic Enzymes: Cytochrome P450 enzymes in the liver, particularly CYP1A2 and CYP2D6, have been shown to mediate the reduction of PA N-oxides.

Once formed, Intermedine undergoes metabolic activation in the liver, predominantly by other CYP enzymes. This process generates highly reactive pyrrolic intermediates, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then form covalent bonds with cellular macromolecules, such as proteins and DNA, leading to the formation of pyrrole-protein adducts. The accumulation of these adducts is a key mechanism of the hepatotoxicity associated with pyrrolizidine alkaloids.

Pharmacokinetics

N-oxides are generally more polar and water-soluble than their parent tertiary amines. This increased polarity typically leads to:

-

Lower membrane permeability: This can result in reduced oral bioavailability and a smaller volume of distribution compared to the parent compound.

-

Increased renal excretion: The higher water solubility facilitates more rapid elimination of the unchanged drug via the kidneys.

The extent of in vivo reduction to the parent amine is a critical determinant of the overall pharmacokinetic profile and toxicity. Should a significant portion of this compound be converted to Intermedine, the pharmacokinetic properties of Intermedine will heavily influence the systemic exposure to the toxic metabolites.

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of a related pyrrolizidine alkaloid, usaramine, and its N-oxide metabolite in male and female rats after intravenous and oral administration. This data serves as a valuable surrogate for predicting the behavior of this compound.

| Compound | Route | Sex | Dose (mg/kg) | AUC0-t (ng/mL*h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

| Usaramine | IV | Male | 1 | 363 ± 65 | 2.77 ± 0.50 | - |

| IV | Female | 1 | 744 ± 122 | 1.35 ± 0.19 | - | |

| Oral | Male | 10 | 1,960 ± 208 | - | 54.0 | |

| Oral | Female | 10 | 6,073 ± 488 | - | 81.7 | |

| Usaramine N-oxide | IV | Male | 1 | 172 ± 32 | - | - |

| IV | Female | 1 | 30.7 ± 7.4 | - | - | |

| Oral | Male | 10 | 1,637 ± 246 | - | - | |

| Oral | Female | 10 | 300 ± 62 | - | - |

Data from a study on usaramine and its N-oxide metabolite in rats.

In Vitro Cytotoxicity Data

In vitro studies have been conducted to assess the cytotoxicity of Intermedine and this compound in various cell lines. The following table summarizes the reported IC50 values.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Intermedine | Primary Mouse Hepatocytes | Normal Hepatocytes | 165.13 ± 15.70 |

| HepD | Human Hepatocytes | 239.39 ± 20.11 | |

| H22 | Mouse Hepatoma | 114.93 ± 10.33 | |

| HepG2 | Human Hepatocellular Carcinoma | 213.35 ± 18.99 | |

| This compound | Primary Mouse Hepatocytes | Normal Hepatocytes | > 500 |

| HepD | Human Hepatocytes | > 500 | |

| H22 | Mouse Hepatoma | 489.12 ± 45.32 | |

| HepG2 | Human Hepatocellular Carcinoma | > 500 |

Data from in vitro cytotoxicity assays.[1]

Experimental Protocols

The following sections detail representative methodologies for conducting in vivo pharmacokinetic studies and in vitro metabolism assays for this compound, based on established protocols for similar compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical workflow for assessing the pharmacokinetics of this compound in a rodent model.

-

Animal Model:

-

Species: Sprague-Dawley rats (male and female, n=6 per group).

-

Age: 8-10 weeks.

-

Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before the experiment.

-

Fasting: Overnight fasting before drug administration.

-

-

Drug Administration:

-

Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Routes and Doses:

-

Intravenous (IV): 1 mg/kg via the tail vein.

-

Oral (PO): 10 mg/kg via oral gavage.

-

-

-

Sample Collection:

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound, Intermedine, and the internal standard.

-

-

Conclusion

The pharmacokinetics and metabolism of this compound are critical to understanding its potential therapeutic efficacy and toxicity profile. Based on the available data for related pyrrolizidine alkaloid N-oxides, it is evident that the primary metabolic pathway involves reduction to the parent alkaloid, Intermedine, which is subsequently activated to toxic pyrrole-protein adducts. The extent of this in vivo reduction is a key determinant of the compound's safety. While direct pharmacokinetic data for this compound is currently lacking, the methodologies and comparative data presented in this guide provide a robust framework for future research in this area. Further in vivo studies are necessary to definitively characterize the ADME properties of this compound and to quantitatively assess its metabolic fate. Such studies will be crucial for any potential development of this compound as a therapeutic agent.

References

Genotoxicity Assessment of Intermedine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) N-oxide found in several plant species. As with other PAs and their N-oxides, there are concerns regarding its potential for genotoxicity and carcinogenicity. This technical guide provides a comprehensive assessment of the currently available toxicological data for this compound, with a focus on its genotoxic potential.

A thorough review of publicly available literature reveals a significant gap in direct genotoxicity testing for this compound. Standard assays such as the Ames test, in vitro chromosomal aberration test, and in vivo micronucleus assay have not been reported specifically for this compound. Therefore, this assessment relies on the established metabolic pathways and genotoxic mechanisms of the broader class of pyrrolizidine alkaloid N-oxides, alongside available in vitro cytotoxicity data for Intermedine and its N-oxide.

This guide details the metabolic activation pathway by which PA N-oxides can be converted to their genotoxic parent alkaloids. It also presents cytotoxicity data in various cell lines, providing a preliminary understanding of its biological activity. Furthermore, standardized experimental protocols for key genotoxicity assays are provided to guide future research and regulatory submissions. The information is intended to support researchers and drug development professionals in making informed decisions regarding the safety assessment of this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a derivative of the pyrrolizidine alkaloid Intermedine, commonly found in plants of the Boraginaceae family.[1] PAs and their N-oxides are recognized as phytotoxins, and human exposure can occur through contaminated food products or the use of herbal remedies.[2] The primary concern with many PAs is their hepatotoxicity and carcinogenicity, which are linked to their genotoxic properties.[3][4]

PA N-oxides are generally considered detoxification products, as the N-oxidation process facilitates excretion.[4] However, this process is reversible in vivo. PA N-oxides can be metabolically reduced back to their parent PAs by gut microflora or liver enzymes.[4] The parent PA can then undergo metabolic activation to form highly reactive pyrrolic esters, which are capable of binding to DNA and forming DNA adducts.[2][4] This adduct formation is a critical step in the initiation of mutagenesis and carcinogenesis.[3][4]

Metabolic Activation and Genotoxic Mechanism

The genotoxicity of pyrrolizidine alkaloids is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 enzymes in the liver.[5] The process for PA N-oxides like this compound involves an initial reduction to the parent tertiary alkaloid, Intermedine.

Signaling Pathway for Genotoxicity of Pyrrolizidine Alkaloid N-Oxides

References

The Ecological Role of Intermedine N-oxide in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, plays a crucial role in the chemical defense strategies of various plant species, particularly within the Boraginaceae family.[1][2] This in-depth technical guide explores the ecological significance of this compound in mediating interactions between plants and insects. It provides a comprehensive overview of its presence in plants, its effects on insect herbivores, and the biochemical mechanisms underlying these interactions. The guide is intended for researchers in chemical ecology, entomology, and plant science, as well as professionals in drug development seeking to understand the bioactivity of plant-derived compounds.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes available quantitative data for this compound and related PAs in Symphytum officinale (comfrey), a well-known PA-containing plant.

| Plant Species | Tissue | Compound | Concentration (µg/g dry weight) | Reference |

| Symphytum officinale | Root | This compound | 1380 - 8320 | [3] |

| Symphytum officinale | Leaf | This compound | 15 - 55 | [3] |

| Symphytum officinale | Root | Lycopsamine N-oxide | Present | [3] |

| Symphytum officinale | Leaf | Lycopsamine N-oxide | Present | [3] |

| Symphytum officinale | Root | Intermedine | Present | [3] |

| Symphytum officinale | Leaf | Intermedine | Present | [3] |

| Symphytum officinale | Root | Lycopsamine | Present | [3] |

| Symphytum officinale | Leaf | Lycopsamine | Present | [3] |

Note: Data on the specific toxicity of this compound to various insect species (e.g., LD50, growth inhibition) is limited in publicly available literature. The toxicity of PAs is often assessed using plant extracts containing a mixture of alkaloids. However, it is established that the N-oxide forms are generally less toxic to insects than their corresponding tertiary amine forms.[4]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from methods for extracting pyrrolizidine alkaloids and their N-oxides from plant tissues.[5][6][7]

Objective: To extract this compound from plant material for quantification and bioassays.

Materials:

-

Fresh or dried plant material (e.g., roots, leaves)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Ammonia solution

-

Dichloromethane or n-butanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Centrifuge

-

Grinder or mortar and pestle

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

-

Initial Extraction:

-

Macerate the plant material in methanol or a methanol/water mixture.

-

Alternatively, use pressurized liquid extraction with an aqueous acidic modifier for higher efficiency.[5]

-

Sonicate or reflux the mixture to enhance extraction.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the plant residue to ensure complete recovery.

-

-

Acid-Base Partitioning:

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Acidify the remaining aqueous extract with dilute HCl or H2SO4 (e.g., 0.1 M) to protonate the alkaloids.

-

Wash the acidic solution with dichloromethane or n-butanol to remove non-polar compounds like chlorophyll and lipids.

-

-

Isolation of N-oxides and Tertiary Amines:

-

The aqueous phase now contains the protonated tertiary amines and the water-soluble N-oxides.

-

To isolate only the tertiary amines, the solution can be basified with ammonia and extracted with dichloromethane.

-

To analyze both forms, proceed to SPE.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs (both N-oxides and tertiary amines) with methanol or a methanol/ammonia mixture.

-

-

Final Preparation: Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for quantifying this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation and Reagents:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile or methanol with 0.1% formic acid.

-

This compound analytical standard.

-

Plant extract (prepared as described above).

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the sample.

-

Chromatographic Separation:

-

Inject the standards and samples onto the HPLC system.

-

Use a gradient elution program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and one or more specific product ions generated by collision-induced dissociation.

-

Optimize the cone voltage and collision energy for the specific precursor-to-product ion transitions of this compound.

-

-

Quantification:

-